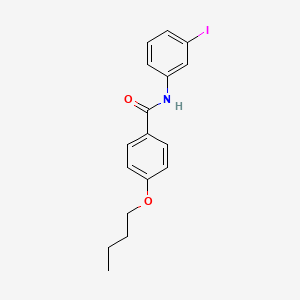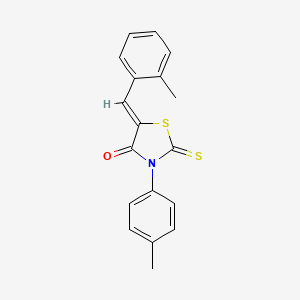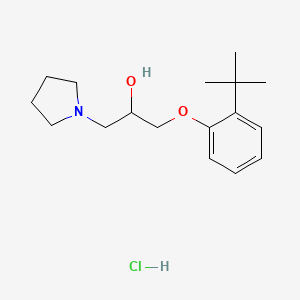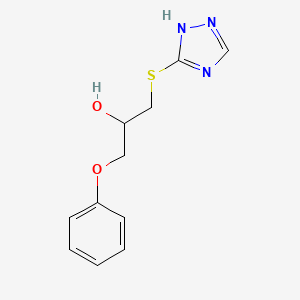
4-butoxy-N-(3-iodophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butoxy-N-(3-iodophenyl)benzamide, also known as BIBX1382, is a chemical compound that belongs to the class of selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. It is a potent and specific inhibitor of the EGFR, which is a transmembrane protein that plays a crucial role in the regulation of cell growth, proliferation, and survival. BIBX1382 has been extensively studied for its potential applications in cancer treatment and other diseases that involve EGFR signaling pathways.
Mecanismo De Acción
4-butoxy-N-(3-iodophenyl)benzamide exerts its pharmacological effects by selectively inhibiting the tyrosine kinase activity of the EGFR, which is a key mediator of cell growth and survival. The binding of 4-butoxy-N-(3-iodophenyl)benzamide to the ATP-binding site of the EGFR prevents the phosphorylation of downstream signaling molecules, leading to the inhibition of cell proliferation and induction of apoptosis. 4-butoxy-N-(3-iodophenyl)benzamide has been shown to be more potent and selective than other EGFR inhibitors, such as gefitinib and erlotinib.
Biochemical and Physiological Effects:
4-butoxy-N-(3-iodophenyl)benzamide has been shown to have significant biochemical and physiological effects on cancer cells and other cell types. In cancer cells, 4-butoxy-N-(3-iodophenyl)benzamide inhibits the activation of the EGFR signaling pathway, leading to the inhibition of cell growth and proliferation. 4-butoxy-N-(3-iodophenyl)benzamide also induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In addition, 4-butoxy-N-(3-iodophenyl)benzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in macrophages and other immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-butoxy-N-(3-iodophenyl)benzamide has several advantages for laboratory experiments, including its high potency and selectivity for the EGFR, which allows for the specific targeting of EGFR signaling pathways. 4-butoxy-N-(3-iodophenyl)benzamide also has good solubility in aqueous and organic solvents, which makes it easy to handle and administer in laboratory experiments. However, there are some limitations to the use of 4-butoxy-N-(3-iodophenyl)benzamide in laboratory experiments, including its potential toxicity and off-target effects, which need to be carefully monitored and controlled.
Direcciones Futuras
There are several future directions for the research and development of 4-butoxy-N-(3-iodophenyl)benzamide and other EGFR inhibitors. One direction is the development of more potent and selective EGFR inhibitors that can overcome drug resistance and improve the efficacy of cancer treatment. Another direction is the identification of biomarkers that can predict the response to EGFR inhibitors and guide the selection of patients for treatment. Finally, the combination of EGFR inhibitors with other targeted therapies or immunotherapies may provide a more effective and personalized approach to cancer treatment.
Métodos De Síntesis
The synthesis of 4-butoxy-N-(3-iodophenyl)benzamide involves several steps, including the reaction of 3-iodoaniline with 4-butoxybenzoyl chloride in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography and recrystallization. The purity and identity of the compound are confirmed by various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
4-butoxy-N-(3-iodophenyl)benzamide has been extensively studied for its potential applications in cancer treatment, particularly in the treatment of non-small cell lung cancer (NSCLC) and head and neck squamous cell carcinoma (HNSCC). It has been shown to inhibit the growth and proliferation of cancer cells by blocking the activation of the EGFR signaling pathway, which is often overexpressed or mutated in cancer cells. 4-butoxy-N-(3-iodophenyl)benzamide also has potential applications in other diseases that involve EGFR signaling, such as inflammatory diseases and skin disorders.
Propiedades
IUPAC Name |
4-butoxy-N-(3-iodophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18INO2/c1-2-3-11-21-16-9-7-13(8-10-16)17(20)19-15-6-4-5-14(18)12-15/h4-10,12H,2-3,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHURSHBPJCQKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(3-iodophenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4988317.png)
![5-{6-[(4-methoxyphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide](/img/structure/B4988329.png)
![4-ethyl-5-[3-(4-morpholinyl)propyl]-2-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B4988337.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dichlorophenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4988343.png)
![1-[2-(ethylthio)-5-pyrimidinyl]-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine](/img/structure/B4988358.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-3,3,3-trifluoro-N-methylpropanamide](/img/structure/B4988359.png)

![2-[5-(3-bromo-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4988361.png)
![N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4988364.png)

![1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-pyridinyl)piperazine](/img/structure/B4988375.png)
![butyl 4-[({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4988381.png)